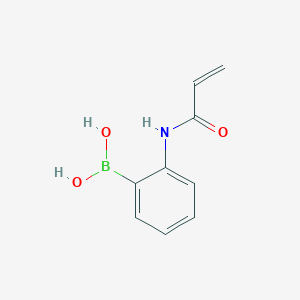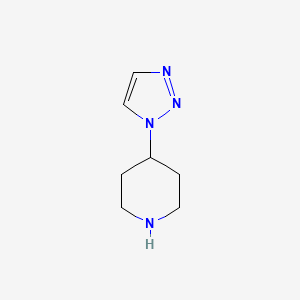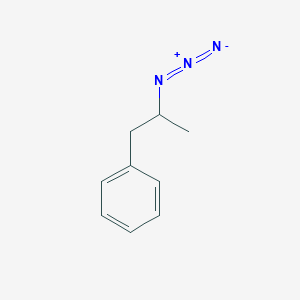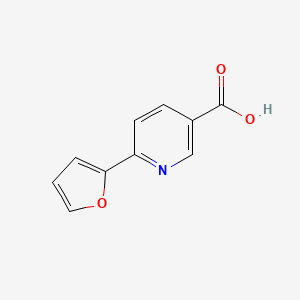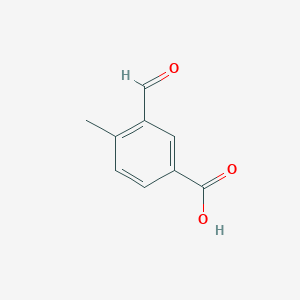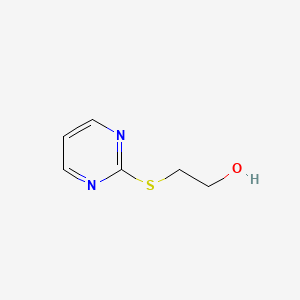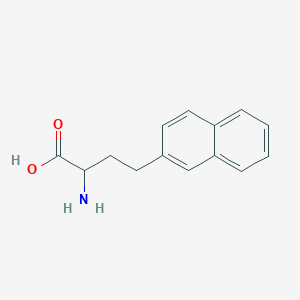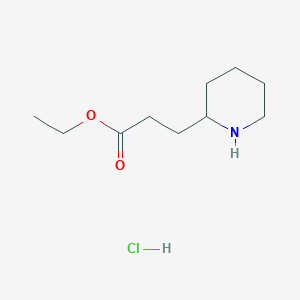
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is a chemical compound with the CAS Number: 7599-21-5 . It has a molecular weight of 221.73 . The IUPAC name for this compound is ethyl 3- (2-piperidinyl)propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is 1S/C10H19NO2.ClH/c1-2-13-10 (12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is a powder . It has a melting point range of 111-116 degrees Celsius .Applications De Recherche Scientifique
1. Anticancer Properties
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride and its derivatives have shown promise as anticancer agents. A study by (Dimmock et al., 1998) demonstrated significant cytotoxicity toward various cell lines, including murine and human tumors, indicating potential for treating cancers like colon cancer.
2. Biomedical Applications
In the field of biomedical materials, derivatives of ethyl 3-(piperidin-2-yl)propanoate hydrochloride have been utilized. For instance, (Martino et al., 2012) explored the use of these compounds in the synthesis of biodegradable polymers, potentially useful in gene delivery and other biomedical applications.
3. Antimicrobial Activities
Research on ethyl 3-(piperidin-2-yl)propanoate hydrochloride derivatives has also included antimicrobial studies. A study conducted by (Ovonramwen et al., 2019) synthesized and characterized a novel compound for its moderate antimicrobial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus.
4. Neuropharmacological Research
This compound has been part of research in neuropharmacology as well. Studies like those by (Price et al., 2005) have investigated its analogues for potential modulation of cannabinoid receptors, contributing to our understanding of neurological processes and potential therapeutic applications.
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-piperidin-2-ylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIUUTOUWUKVRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride | |
CAS RN |
7599-21-5 |
Source


|
| Record name | NSC405972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

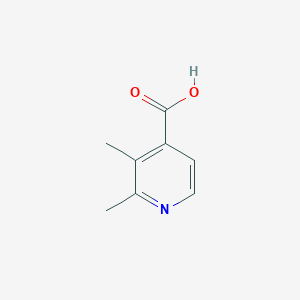
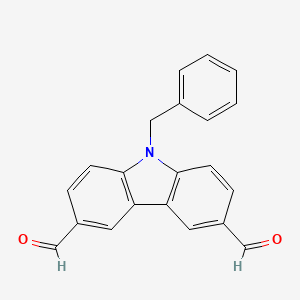
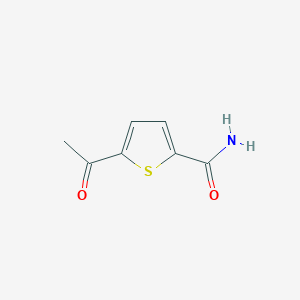
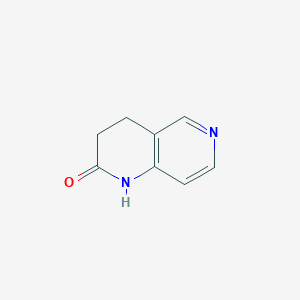

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)
![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)
